molecular formula C19H16N4 B12915537 Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl- CAS No. 787590-99-2

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-

Katalognummer: B12915537
CAS-Nummer: 787590-99-2
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: JOVAPRTWHJFAQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a fused imidazo-pyrazine ring system, which is known for its versatile reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- typically involves multistep procedures. One common approach includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrazine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the imidazo[1,2-a]pyrazine core

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while reducing reaction times and costs .

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- stands out due to its unique structural features, such as the fused imidazo-pyrazine ring and the presence of biphenyl and N-methyl groups. These structural elements contribute to its distinct reactivity and potential biological activities, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

787590-99-2

Molekularformel

C19H16N4

Molekulargewicht

300.4 g/mol

IUPAC-Name

N-methyl-3-(4-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H16N4/c1-20-18-19-22-13-17(23(19)12-11-21-18)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21)

InChI-Schlüssel

JOVAPRTWHJFAQV-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.